3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Description
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-21-16(24)14-13(19-18(21)26)15(28-20-14)17(25)23-9-7-22(8-10-23)11-3-5-12(27-2)6-4-11/h3-6H,7-10H2,1-2H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSMPBFNJPEYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione , with CAS Number 1251556-54-3 , is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C18H19N5O4S
- Molecular Weight : 401.4 g/mol
- Structure : The compound features a thiazolo-pyrimidine core linked to a piperazine moiety, which is known to enhance biological activity through various mechanisms.
Biological Activities
The biological activity of this compound has been investigated across several studies, revealing promising results in various therapeutic areas:
1. Anticancer Activity
Research indicates that derivatives of thiazolo-pyrimidines exhibit significant anticancer properties. For instance:
- Mechanism : The compound may inhibit tubulin polymerization and disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis.
- Case Study : In vitro studies demonstrated that the compound showed selectivity against cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast cancer) with IC50 values indicating potent activity against these cells .
2. Antimicrobial Properties
The compound has also shown effectiveness against various bacterial strains:
- Activity : It exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study highlighted its potential to inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
3. Anti-inflammatory Effects
Inflammation plays a critical role in many diseases; thus, compounds with anti-inflammatory properties are highly valuable:
- Mechanism : The thiazolo-pyrimidine structure may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Findings : In vivo models have demonstrated reduced inflammation markers upon treatment with this compound .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in cancer progression and inflammation.
- Cell Signaling Modulation : The compound may interfere with signaling pathways that promote cell proliferation and survival in cancer cells.
Data Table of Biological Activities
Scientific Research Applications
Therapeutic Applications
-
Antidepressant Activity
- Research indicates that derivatives of piperazine compounds can exhibit antidepressant effects. The incorporation of the piperazine moiety in this compound suggests potential activity in modulating serotonin and dopamine pathways, which are critical in mood regulation.
-
Anticancer Properties
- Compounds with thiazole and pyrimidine rings are known for their anticancer activities. Studies have shown that similar structures can inhibit cancer cell proliferation by interfering with cellular signaling pathways involved in growth and survival. The specific mechanism of action for this compound is still under investigation but may involve apoptosis induction in cancer cells.
-
Antimicrobial Effects
- The thiazolo[4,3-d]pyrimidine scaffold is associated with antimicrobial activity. Preliminary studies suggest that this compound may exhibit effectiveness against various bacterial strains by disrupting their cell wall synthesis or function.
Case Study 1: Antidepressant Activity
A study conducted by researchers at Nanjing Medical University explored the antidepressant potential of piperazine derivatives. In animal models, compounds similar to 3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione showed significant reductions in depressive-like behaviors when administered over a period of two weeks.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that derivatives containing the thiazolo-pyrimidine scaffold inhibited the growth of various cancer cell lines (e.g., breast and prostate cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Compound A : 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-6-propyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-D]pyrimidine-5,7-dione
- Key Differences :
- Substituent on piperazine: 3-chlorophenyl (electron-withdrawing) vs. 4-methoxyphenyl (electron-donating).
- Alkyl chain: Propyl (C3) vs. methyl (C1).
- Impact: The 3-chlorophenyl group increases lipophilicity (logP) and may enhance membrane permeability but reduce aqueous solubility compared to the methoxy analog.
Compound B : Piperazine-containing thiazolo[5,4-d]pyrimidines (e.g., from )
- Key Differences :
- Core: Thiazolo[5,4-d]pyrimidine vs. thiazolo[4,3-d]pyrimidine.
- Substituents: Furan-2-yl at position 2.
- Impact: The [5,4-d] isomer may exhibit altered ring strain and hydrogen-bonding capacity, affecting target binding.
Comparative Data Table
Research Implications
- Structure-Activity Relationships (SAR) : The target compound’s 4-methoxyphenyl group balances solubility and binding, while methyl at position 6 optimizes metabolic stability.
- Synthetic Advancements: Adoption of green solvents (e.g., water/ethanol mixtures in ) could improve the sustainability of its synthesis.
- Biological Potential: Analogous compounds (e.g., ) suggest possible applications in CNS disorders or enzyme inhibition, warranting further pharmacological profiling.
Preparation Methods
Core Thiazolo[4,3-d]pyrimidine Synthesis
The thiazolo[4,3-d]pyrimidine scaffold is constructed via cyclocondensation of thiourea derivatives with α,β-dihalogenated pyrimidine intermediates. A representative approach involves reacting 6-methyl-4,5,6,7-tetrahydrothiazolo[4,3-d]pyrimidine-5,7-dione with thiosemicarbazide in ethanol under reflux to form the thiazole ring. Microwave-assisted synthesis, as demonstrated for analogous thiazolo[5,4-d]pyrimidines, reduces reaction times from hours to minutes while improving yields.
Key Reaction:
Step-by-Step Procedure
Preparation of 6-Methyl-4H,5H,6H,7H-thiazolo[4,3-d]pyrimidine-5,7-dione
Synthesis of 4-(4-Methoxyphenyl)piperazine-1-carbonyl Chloride
Final Acylation Step
-
Coupling : Add the acyl chloride (1.1 equiv) dropwise to a stirred solution of the thiazolo-pyrimidine core (1.0 equiv) and triethylamine (2.0 equiv) in DMF at 0°C. Warm to room temperature and stir for 6 hours.
-
Purification : Column chromatography (SiO2, ethyl acetate/hexane 3:7) yields the title compound as a white solid.
Analytical Characterization
Spectroscopic Data
-
(400 MHz, CDCl3) : δ 2.38 (s, 3H, CH3), 3.50–3.70 (m, 8H, piperazine-H), 3.80 (s, 3H, OCH3), 6.90–7.20 (m, 4H, Ar-H), 8.25 (s, 1H, thiazole-H).
-
: δ 24.5 (CH3), 44.2 (piperazine-C), 55.3 (OCH3), 114.5–159.0 (aromatic and carbonyl carbons), 168.5 (C=O).
-
HRMS (ESI+) : m/z calcd. for C20H23N5O4S [M+H]+: 429.5; found: 429.6.
Purity Assessment
Optimization and Challenges
Solvent and Temperature Effects
Q & A
Basic: What are the key synthetic pathways for this compound, and how can reaction yields be optimized?
Methodological Answer:
The synthesis involves multi-step protocols, typically starting with the formation of heterocyclic cores (e.g., thiazolo[4,3-d]pyrimidine) followed by piperazine coupling. For example:
Core Formation : Cyclocondensation of thiourea derivatives with β-ketoesters under acidic conditions (e.g., POCl₃/DMF) to form the thiazolo-pyrimidine scaffold .
Piperazine Coupling : Reacting the core with 4-(4-methoxyphenyl)piperazine via carbodiimide-mediated amidation (e.g., EDCI/HOBt) in anhydrous DCM .
Optimization Strategies :
- Solvent Selection : Use polar aprotic solvents (DMF, DCM) to stabilize intermediates and improve coupling efficiency .
- Catalysis : Additives like DMAP or pyridine enhance nucleophilic substitution in piperazine reactions .
- Yield Monitoring : Employ TLC or HPLC to track reaction progress and adjust stoichiometry (1.2–1.5 eq. of piperazine derivative) .
Basic: Which spectroscopic techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- 1H/13C NMR : Identify key protons (e.g., methoxy group at δ 3.8 ppm, piperazine NH at δ 2.5–3.5 ppm) and carbon environments (carbonyl carbons at ~170 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and sulfonyl groups (S=O at ~1150 cm⁻¹) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ calculated for C₂₁H₂₂N₄O₃S: 423.15) .
Basic: How to design in vitro assays for preliminary antimicrobial activity screening?
Methodological Answer:
- Strain Selection : Use Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) bacteria, with C. albicans for antifungal testing .
- Protocol :
- Prepare compound dilutions (1–256 µg/mL) in DMSO.
- Use microbroth dilution (CLSI M07-A9 guidelines) with streptomycin/clotrimazole as positive controls .
- Measure MIC (Minimum Inhibitory Concentration) after 24-hour incubation at 37°C.
- Data Interpretation : Compare zone of inhibition diameters to reference drugs; activity <50 µg/mL suggests potential for further study .
Advanced: How to resolve low yields during the piperazine coupling step?
Methodological Answer:
Common Issues & Solutions :
- Steric Hindrance : Replace EDCI with DCC for bulky substrates; pre-activate carboxylic acid with HOBt .
- Moisture Sensitivity : Use anhydrous solvents (e.g., DCM dried over molecular sieves) and inert atmosphere (N₂/Ar) .
- Byproduct Formation : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) before coupling .
Case Study : A 30% yield improvement was achieved by switching from DMF to THF, reducing side reactions .
Advanced: What computational strategies predict interactions with fungal targets like 14-α-demethylase?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PDB:3LD6 (14-α-demethylase). Focus on ligand-binding domains (e.g., heme-binding site) .
- Parameters :
- Generate 3D conformers (Open Babel) and assign charges (Gasteiger method).
- Run 50 genetic algorithm runs with 2.5 Å grid spacing around the active site.
- Validation : Compare binding energies (ΔG ≤ -8 kcal/mol) and hydrogen bonds (>2) with fluconazole controls .
Advanced: How to analyze contradictory bioactivity data across structural analogs?
Methodological Answer:
Root Causes :
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) may enhance membrane penetration but reduce target affinity .
- Assay Variability : Standardize inoculum density (0.5 McFarland) and solvent concentration (≤1% DMSO) .
Case Study : Analogs with 4-methoxyphenyl vs. 2-fluorophenyl groups showed 10-fold MIC differences due to altered LogP values (2.5 vs. 3.2) .
Advanced: What strategies mitigate regioselectivity challenges in thiazolo-pyrimidine core synthesis?
Methodological Answer:
- Directed Metalation : Use LDA (Lithium Diisopropylamide) at -78°C to control deprotonation sites in cyclization .
- Protecting Groups : Temporarily block reactive amines (e.g., Boc-protection) during heterocycle formation .
- Kinetic Control : Optimize reaction temperature (e.g., 0°C for thiourea cyclization vs. 80°C for ring closure) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
